Butyl 2,2,3,3,4,4,4-heptafluorobutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

butyl 2,2,3,3,4,4,4-heptafluorobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F7O2/c1-2-3-4-17-5(16)6(9,10)7(11,12)8(13,14)15/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDXXJZKOOOJVEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20895490 | |

| Record name | Butyl perfluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20895490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1559-07-5 | |

| Record name | Butyl 2,2,3,3,4,4,4-heptafluorobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1559-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyric acid, heptafluoro-, butyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001559075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl perfluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20895490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what are the physical properties of Butyl 2,2,3,3,4,4,4-heptafluorobutanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of Butyl 2,2,3,3,4,4,4-heptafluorobutanoate, a fluorinated ester of growing interest in various scientific and industrial fields. This document is intended to be a valuable resource for researchers, chemists, and professionals in drug development, offering detailed data and insights into the handling, application, and characterization of this compound.

Chemical Identity and Structure

This compound, also known as n-butyl heptafluorobutyrate, is the ester formed from the condensation of heptafluorobutyric acid and n-butanol. The presence of the highly fluorinated acyl group significantly influences its physical and chemical properties, distinguishing it from its non-fluorinated analog, butyl butyrate.

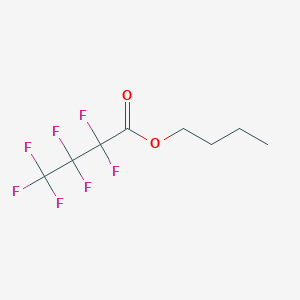

Molecular Structure:

Molecular Structure of this compound

Physicochemical Properties

The physical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in various experimental and industrial settings.

| Property | Value | Source(s) |

| CAS Number | 1559-07-5 | [1] |

| Molecular Formula | C₈H₉F₇O₂ | [1] |

| Molecular Weight | 270.14 g/mol | [1] |

| Appearance | Clear liquid | [1] |

| Boiling Point | 182-183 °C | [1] |

| Density | 1.296 g/cm³ | [1] |

| Refractive Index (n²⁰/D) | 1.325 | [1] |

| Flash Point | 131-133 °C | [1] |

| Melting Point | No data available | |

| Solubility | No specific quantitative data available. Generally, fluorinated esters exhibit low solubility in water and good solubility in many organic solvents. |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the butyl group. The methylene group adjacent to the oxygen (-O-CH₂-) would appear furthest downfield, likely as a triplet. The subsequent methylene groups would appear progressively upfield, and the terminal methyl group would be the most shielded, appearing as a triplet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms. The carbonyl carbon (C=O) will be the most deshielded. The carbons of the heptafluorobutyl group will be significantly affected by the fluorine atoms, exhibiting characteristic splitting patterns in a proton-decoupled spectrum due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule. It is expected to show three distinct signals corresponding to the -CF₃, -CF₂, and -CF₂-C=O groups, with characteristic chemical shifts and coupling patterns.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch, typically in the region of 1750-1735 cm⁻¹. Strong C-F stretching vibrations are also expected in the fingerprint region, generally between 1300 and 1100 cm⁻¹. The C-H stretching vibrations of the butyl group will appear around 2960-2850 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry, this compound will produce a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be influenced by the presence of the ester and the fluorinated alkyl chain. Common fragmentation pathways would include cleavage of the butyl group and the heptafluorobutyryl group, leading to characteristic fragment ions.

Synthesis and Reactions

The synthesis of fluorinated esters like this compound is typically achieved through the esterification of the corresponding carboxylic acid (heptafluorobutyric acid) with the alcohol (n-butanol).[2] Another common method is transesterification.[2] These reactions are often reversible, necessitating purification steps to obtain a high-purity product.[2] The use of reactive distillation can be an effective technique to overcome equilibrium limitations and improve yield.[2]

General Synthesis Pathway for this compound

Applications in Research and Development

Fluorinated compounds are of significant interest in medicinal chemistry and materials science due to their unique properties, such as increased metabolic stability, lipophilicity, and altered electronic characteristics. While specific applications for this compound are not extensively documented in publicly available literature, its properties suggest potential utility in several areas:

-

Drug Delivery: The lipophilic nature of the fluorinated chain could be exploited in the design of drug delivery systems.

-

Specialty Solvents: Its unique polarity and thermal stability may make it a suitable solvent for specific chemical reactions or formulations.

-

Materials Science: As a building block for the synthesis of fluorinated polymers and other advanced materials.

Safety and Handling

Based on available safety data sheets, this compound is a flammable liquid.[1] It is important to handle this chemical with appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fluorinated ester with a distinct set of physical and chemical properties. This guide has provided a comprehensive summary of its known characteristics, from its molecular structure and physicochemical properties to its spectroscopic signatures and potential applications. As research into fluorinated compounds continues to expand, a thorough understanding of such molecules is essential for the advancement of science and technology.

References

-

This compound | C8H9F7O2 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

Production of 2,2,3,3,4,4,4-Heptafluorobutyl Acetate from Acetic Acid and 2,2,3,3,4,4,4-Heptafluorobutan-1-ol by Batch Reactive Distillation - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

-

butyl heptanoate, 5454-28-4 - The Good Scents Company. (n.d.). Retrieved January 12, 2026, from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved January 12, 2026, from [Link]

-

Methyl 2,2,3,3,4,4,4-heptafluorobutanoate - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

Silver 2,2,3,3,4,4,4-heptafluorobutanoate | Solubility of Things. (n.d.). Retrieved January 12, 2026, from [Link]

-

2,2,3,3,4,4,4-Heptafluoro-butanol - the NIST WebBook. (n.d.). Retrieved January 12, 2026, from [Link]

-

Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, ethyl ester - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

HEPTAFLUOROBUTYRIC ACID - Minnesota Attorney General. (n.d.). Retrieved January 12, 2026, from [Link]

-

2,2,3,3,4,4,4-Heptafluorobutyl 2-methyl-2-propenoate - CAS Common Chemistry - CAS.org. (n.d.). Retrieved January 12, 2026, from [Link]

-

Chemical Properties of 2,2,3,3,4,4,4-Heptafluoro-N-[4-[4-(2,2,3,3,4,4,4-heptafluorobutanoylamino)phenoxy]phenyl]butanamide - Cheméo. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

A Technical Guide to the Chemical Structure and Synthesis of Butyl 2,2,3,3,4,4,4-heptafluorobutanoate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl 2,2,3,3,4,4,4-heptafluorobutanoate, a fluorinated ester, represents a class of compounds gaining significant interest due to the unique physicochemical properties imparted by the perfluoroalkyl chain. The high electronegativity of fluorine atoms alters the electronic environment of the ester functional group, influencing its reactivity, stability, and solvent properties. This guide provides an in-depth analysis of its chemical structure, properties, and a detailed, field-proven methodology for its synthesis via Fischer esterification, emphasizing the rationale behind key experimental parameters and safety considerations.

Chemical Structure and Properties

Molecular Identity

This compound is the n-butyl ester of heptafluorobutanoic acid. The structure combines a hydrophilic ester functional group with a highly lipophilic and hydrophobic perfluorinated tail.

-

IUPAC Name: this compound

-

Synonyms: n-Butyl heptafluorobutyrate, Heptafluorobutyric acid n-butyl ester[1]

-

CAS Number: 1559-07-5[1]

-

Molecular Formula: C₈H₉F₇O₂[1]

-

Molecular Weight: 270.14 g/mol [1]

Chemical Structure:

Physicochemical Properties

The compound's properties are dominated by its fluorinated chain, leading to a high density and distinct boiling point compared to its non-fluorinated analogues.

| Property | Value | Source |

| Appearance | Colorless Liquid | [2] |

| Boiling Point | 120 °C (at 1,007 hPa) | |

| Density | 1.645 g/mL (at 25 °C) | |

| Chemical Stability | Stable under standard ambient conditions |

Spectroscopic Profile

-

¹H-NMR: The spectrum will be defined by the signals from the n-butyl group. We expect a triplet corresponding to the terminal -CH₃ group, a triplet for the -OCH₂- group adjacent to the ester oxygen, and two overlapping multiplets (likely sextets) for the two internal -CH₂- groups.

-

¹⁹F-NMR: The fluorine spectrum is characteristic of a heptafluorobutyl chain. It will show a signal for the -CF₃ group (a triplet) and two distinct signals for the two non-equivalent -CF₂- groups adjacent to the trifluoromethyl and carbonyl groups, respectively.

-

¹³C-NMR: The carbon spectrum will show four distinct signals for the butyl chain and four signals for the heptafluorobutyryl moiety, with characteristic C-F coupling.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band is expected in the region of 1750-1770 cm⁻¹, which is characteristic of the C=O (carbonyl) stretch in a fluorinated ester. The C-F bonds will exhibit strong absorption bands in the fingerprint region, typically between 1100-1300 cm⁻¹.

Synthesis Methodology: Fischer Esterification

The most direct and widely employed method for preparing this compound is the Fischer esterification.[5][6] This reaction involves the acid-catalyzed condensation of heptafluorobutanoic acid (HFBA) with n-butanol.

Principle and Mechanistic Rationale

Fischer esterification is a classic equilibrium-controlled reaction.[6][7] The mechanism proceeds via several reversible steps:

-

Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the heptafluorobutanoic acid. This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack.[5]

-

Nucleophilic Attack: A lone pair of electrons from the hydroxyl oxygen of n-butanol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming the protonated ester.

-

Deprotonation: The protonated ester is deprotonated (typically by the conjugate base of the catalyst or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst.

Causality of Experimental Design: Because the reaction is in equilibrium, the synthesis strategy must be designed to drive the reaction toward the product side. This is achieved by applying Le Châtelier's Principle in two primary ways:

-

Use of Excess Reagent: The reaction is typically run using a large excess of the less expensive reactant, which in this case is n-butanol, to shift the equilibrium.[6]

-

Removal of Water: Removing the water as it is formed prevents the reverse reaction (ester hydrolysis) from occurring. In a laboratory setting, this can be accomplished with a Dean-Stark apparatus, or by using a strong dehydrating agent like concentrated sulfuric acid, which also serves as the catalyst.[6]

Reaction Workflow Diagram

The following diagram outlines the logical flow of the synthesis, from starting materials to the purified final product.

Caption: Workflow for the synthesis of Butyl Heptafluorobutanoate.

Detailed Experimental Protocol

This protocol describes a representative laboratory-scale synthesis. All operations must be conducted within a certified chemical fume hood.

Materials and Reagents

-

Heptafluorobutanoic acid (HFBA)

-

n-Butanol, anhydrous

-

Sulfuric acid (H₂SO₄), concentrated (98%)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Deionized water

-

Round-bottom flask (e.g., 250 mL)

-

Reflux condenser

-

Heating mantle with stirrer

-

Separatory funnel

-

Erlenmeyer flasks

-

Distillation apparatus

-

Standard laboratory glassware

Safety Precautions: A Self-Validating System

Trustworthiness in protocol design begins with safety. Each step is predicated on the safe handling of hazardous materials.

-

Heptafluorobutanoic Acid (HFBA): This is a highly corrosive substance that can cause severe skin burns and serious eye damage. It is also harmful if swallowed and corrosive to the respiratory tract.

-

Concentrated Sulfuric Acid: A strong acid and dehydrating agent that causes severe skin and eye burns.

-

n-Butanol: Flammable liquid and vapor. May cause respiratory irritation and drowsiness.

Mandatory Personal Protective Equipment (PPE):

-

Wear chemical splash goggles and a face shield at all times.

-

Wear heavy-duty, acid-resistant gloves (e.g., butyl rubber or Viton). A double-gloving approach is recommended.

-

Wear a flame-resistant laboratory coat.

-

Ensure an emergency eyewash station and safety shower are immediately accessible.

Step-by-Step Synthesis Procedure

-

Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, fitted with a reflux condenser. Ensure a gentle flow of cooling water through the condenser.

-

Charging Reactants: In the fume hood, charge the round-bottom flask with n-butanol (e.g., 1.5 to 2.0 molar equivalents) and begin stirring.

-

Catalyst Addition: Carefully and slowly, add concentrated sulfuric acid (approx. 5 mol% relative to the limiting reagent, HFBA) to the stirring n-butanol. This addition is exothermic; allow the mixture to cool if necessary.

-

Addition of HFBA: Slowly add heptafluorobutanoic acid (1.0 molar equivalent) to the flask via an addition funnel.

-

Reaction: Heat the mixture to a gentle reflux (the boiling point of n-butanol is ~118°C, so the reaction temperature will be in this range) using the heating mantle. Continue the reflux with efficient stirring for several hours (e.g., 4-6 hours), or until the reaction is deemed complete by a monitoring technique like GC or TLC.

-

Cooling and Quenching: After the reaction period, turn off the heat and allow the flask to cool to room temperature. Once cool, carefully pour the reaction mixture over a beaker of crushed ice or cold water.

-

Phase Separation: Transfer the quenched mixture to a separatory funnel. The denser, fluorinated ester will form the lower organic layer. Drain and collect this layer.

-

Washing:

-

Wash the organic layer with deionized water to remove the bulk of the unreacted n-butanol and sulfuric acid.

-

Next, wash the organic layer carefully with a saturated sodium bicarbonate solution to neutralize any remaining acid. Caution: This will generate CO₂ gas; vent the separatory funnel frequently to release pressure.

-

Finally, wash one more time with water or a brine solution to remove residual salts.

-

-

Drying: Transfer the washed organic layer to a clean, dry Erlenmeyer flask and add a suitable amount of anhydrous magnesium sulfate or sodium sulfate. Swirl the flask and let it stand for 15-20 minutes to remove trace water.

-

Purification:

-

Filter the dried liquid to remove the drying agent.

-

Purify the crude product by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 120 °C.

-

Product Characterization

Confirm the identity and purity of the collected fraction using the spectroscopic methods outlined in Section 2.3. The final yield should be calculated based on the initial amount of the limiting reagent, heptafluorobutanoic acid.

Applications and Outlook

This compound and similar fluorinated esters serve as valuable intermediates in organic synthesis.[8] Their unique properties, including thermal stability and specialized solvency, make them suitable for applications in:

-

High-performance lubricants.

-

Heat transfer fluids.

-

Specialty coatings and polymers.

-

Reagents in fluorinated pharmaceutical and agrochemical synthesis.

The continued exploration of fluorinated compounds ensures that molecules like this compound will remain relevant to researchers in materials science and drug development.

References

-

This compound | C8H9F7O2. PubChem. [Link]

-

Production of 2,2,3,3,4,4,4-Heptafluorobutyl Acetate from Acetic Acid and 2,2,3,3,4,4,4-Heptafluorobutan-1-ol by Batch Reactive Distillation. MDPI. [Link]

-

Perfluoroalkyl Compounds for Industrial and Other Applications. Royal Society of Chemistry. [Link]

-

2,2,3,3,4,4,4-Heptafluorobutyl Acetate: Transesterification Reaction of 2,2,3,3,4,4,4-Heptafluoro-1-Butanol and Isopropyl Acetate—Side-Product Composition. MDPI. [Link]

-

Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, butyl ester. Pharos. [Link]

- Process for preparing perfluorinated ethers. Arbeiten von Friedhelm Kluge.

- Process for converting perfluorinated esters to perfluorinated acyl fluorides and/or ketones.

-

Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, ethyl ester. PubChem. [Link]

-

Synthesis of perfluoroalkyl vinyl ether acids and derivatives. Journal of Organic Chemistry. [Link]

-

Novel synthesis of perfluoroalkyl epoxy esters. Sci-Hub. [Link]

-

2-(2,2,3,3,4,4,4-Heptafluorobutanoyl)oxyethyl 2,2,3,3,4,4,4-heptafluorobutanoate. NIST. [Link]

-

2,2,3,3,4,4,4-Heptafluorobutyl Acetate: Transesterification Reaction of 2,2,3,3,4,4,4-Heptafluoro-1-Butanol and Isopropyl Acetate—Side-Product Composition. ResearchGate. [Link]

-

2, 2, 3, 3, 4, 4, 4-Heptafluoro-1-Butanol and 2, 2, 3, 3, 4, 4, 4-Heptafluorobutyl Acetate: Physicochemical, Thermophysical, and Spectral Data. ResearchGate. [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

-

Butyl isobutyrate | C8H16O2. PubChem. [Link]

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. University of Missouri–St. Louis. [Link]

- Method for preparing butyl butyrate by directly catalyzing and converting n-butyraldehyde.

-

Novel Synthesis of Butyl (S)-2-Hydroxybutanoate, the Key Intermediate of PPARα Agonist (R)-K-13675 from Butyl (2S,3R)-Epoxybutanoate and Butyl (S)-2,3-Epoxypropanoate. ResearchGate. [Link]

-

2,2,3,3,4,4,4-Heptafluorobutylamine. PubChem. [Link]

-

CHM 102 Synthesis of Fragrant Esters. Euonym.us. [Link]

-

What is the name of the new ester that formed when butanoic acid and butanol is used?. Quora. [Link]

Sources

- 1. N-BUTYL HEPTAFLUOROBUTYRATE CAS#: 1559-07-5 [amp.chemicalbook.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. 2,2,3,3,4,4,4-Heptafluorobutyl Acetate: Transesterification Reaction of 2,2,3,3,4,4,4-Heptafluoro-1-Butanol and Isopropyl Acetate—Side-Product Composition | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. athabascau.ca [athabascau.ca]

- 7. mdpi.com [mdpi.com]

- 8. books.rsc.org [books.rsc.org]

Butyl 2,2,3,3,4,4,4-heptafluorobutanoate CAS number and safety information

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Butyl 2,2,3,3,4,4,4-heptafluorobutanoate, including its chemical identity, detailed safety information, and handling protocols. The information herein is intended to support laboratory safety and promote the responsible use of this chemical in research and development settings.

Chemical Identity

This compound, also known as n-Butyl heptafluorobutyrate, is a fluorinated ester. Its unique properties make it a subject of interest in various chemical syntheses and applications.

Molecular Formula: C₈H₉F₇O₂

Structure:

Hazard Identification and Safety Summary

According to safety data sheets, this compound is classified as a hazardous chemical. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1]

GHS Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Signal Word: Warning

Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below. These are essential for the safe handling and use of the substance.

| Category | Precautionary Statement Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |

| P264 | Wash face, hands and any exposed skin thoroughly after handling.[1] | |

| P271 | Use only outdoors or in a well-ventilated area.[1] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[1] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |

| P312 | Call a POISON CENTER or doctor if you feel unwell.[1] | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[1] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[1] |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[1] |

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial. The following procedures are recommended:

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[1]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.

Handling, Storage, and Disposal Workflow

Proper handling and storage are paramount to ensure the safety of laboratory personnel and the integrity of the chemical.

Experimental Workflow: Safe Handling and Storage Protocol

The following diagram outlines the critical steps for the safe handling and storage of this compound.

Sources

spectroscopic data (NMR, IR, Mass Spec) for Butyl 2,2,3,3,4,4,4-heptafluorobutanoate

An In-depth Technical Guide to the Spectroscopic Characterization of Butyl 2,2,3,3,4,4,4-heptafluorobutanoate

Introduction: Elucidating the Molecular Signature of a Fluorinated Ester

This compound (CAS No. 1559-07-5) is an ester characterized by the convergence of a simple alkyl chain and a heavily fluorinated acyl group.[1] This structure imparts unique chemical properties, making it a subject of interest in fields ranging from materials science to specialty solvents. The unambiguous confirmation of its molecular structure and purity is paramount for any research or application, a task for which spectroscopic methods are indispensable.

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Moving beyond a mere presentation of data, we will delve into the causal relationships between the molecule's structure and its spectral output, offering field-proven insights for researchers, scientists, and drug development professionals. Each analytical technique provides a unique and complementary piece of the structural puzzle, and their combined interpretation constitutes a self-validating system for molecular identification.

Molecular Structure:

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

NMR spectroscopy is the cornerstone of molecular structure elucidation. For a fluorinated molecule like this, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential to fully characterize both the hydrocarbon and the fluorocarbon moieties of the molecule.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS, δ = 0.00 ppm) for ¹H and ¹³C NMR referencing. For ¹⁹F NMR, trichlorofluoromethane (CFCl₃, δ = 0.00 ppm) is the standard reference.[2]

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program with a relaxation delay of 1-2 seconds is typically adequate.

-

¹³C NMR: Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A longer acquisition time and more scans are required due to the low natural abundance of ¹³C.

-

¹⁹F NMR: Acquire a proton-decoupled spectrum. ¹⁹F is a highly sensitive nucleus, so acquisition times are generally short.[3]

Caption: General workflow for NMR spectroscopic analysis.

¹H NMR Spectroscopy: Probing the Butyl Chain

The ¹H NMR spectrum exclusively provides information about the butyl portion of the ester. The powerful electron-withdrawing effect of the heptafluorobutyryl group deshields the adjacent protons, shifting the O-CH₂ signal significantly downfield compared to a non-fluorinated analogue like butyl butyrate.[4][5]

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.35 | Triplet (t) | 2H | O-CH₂ -CH₂-CH₂-CH₃ |

| ~ 1.75 | Sextet | 2H | O-CH₂-CH₂ -CH₂-CH₃ |

| ~ 1.45 | Sextet | 2H | O-CH₂-CH₂-CH₂ -CH₃ |

| ~ 0.98 | Triplet (t) | 3H | O-CH₂-CH₂-CH₂-CH₃ |

-

Causality: The triplet at ~4.35 ppm is the most downfield signal due to its proximity to the ester oxygen. The adjacent CH₂ group splits it into a triplet. The terminal methyl group at ~0.98 ppm is the most upfield, as it is furthest from the electronegative ester group.[6][7]

¹³C NMR Spectroscopy: A Complete Carbon Skeleton View

The ¹³C NMR spectrum reveals all eight carbon atoms in the molecule. A key feature is the presence of carbon-fluorine (C-F) coupling, which splits the signals of the fluorinated carbons into complex multiplets even in a proton-decoupled spectrum. The magnitude of these coupling constants provides valuable structural information.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Expected Multiplicity (due to ¹⁹F) |

| ~ 158 | C =O | Triplet (²JCF) |

| ~ 118 | C F₃ | Quartet (¹JCF ≈ 285 Hz) |

| ~ 110 | C F₂-CF₃ | Triplet of Quartets (¹JCF, ²JCF) |

| ~ 108 | C F₂-C=O | Triplet of Triplets (¹JCF, ²JCF) |

| ~ 67 | O-CH₂ | Singlet |

| ~ 30 | O-CH₂-CH₂ | Singlet |

| ~ 19 | O-CH₂-CH₂-CH₂ | Singlet |

| ~ 13 | O-CH₂-CH₂-CH₂-CH₃ | Singlet |

-

Expertise: The carbonyl carbon (C=O) is expected to appear as a triplet due to two-bond coupling (²JCF) to the adjacent CF₂ group.[8] The carbons in the perfluoroalkyl chain will exhibit large one-bond coupling constants (¹JCF), typically in the range of 250-300 Hz, and smaller two- and three-bond couplings.[9][10]

¹⁹F NMR Spectroscopy: The Fluorine Fingerprint

¹⁹F NMR is highly sensitive and provides a clear window into the fluorinated portion of the molecule, with a wide chemical shift range that minimizes signal overlap.[2][11] The spectrum is expected to show three distinct signals corresponding to the three chemically non-equivalent fluorine environments.

Table 3: Predicted ¹⁹F NMR Data (CDCl₃, 376 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ -81.0 | Triplet (t) | 3F | -CF₂-CF₂-CF₃ |

| ~ -120.0 | Quartet (q) | 2F | -CF₂ -C=O |

| ~ -126.5 | Multiplet | 2F | -CF₂ -CF₃ |

-

Trustworthiness: The chemical shifts are referenced to CFCl₃. The CF₃ group appears as a triplet due to coupling with the adjacent CF₂ group. The CF₂ group next to the carbonyl is deshielded and appears as a quartet due to coupling with the terminal CF₃ group. The central CF₂ group will be a more complex multiplet due to coupling with both neighboring fluorine groups.[12]

Infrared (IR) Spectroscopy: Probing Functional Groups and Bonds

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the spectrum is dominated by the strong ester carbonyl stretch and the intense carbon-fluorine bond absorptions.

Experimental Protocol: IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum.

-

Sample Application: Place a single drop of the neat liquid sample onto the ATR crystal, ensuring complete coverage.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.

Caption: Workflow for acquiring an ATR-IR spectrum.

Interpretation of the IR Spectrum

The IR spectrum for this compound is available from the NIST Chemistry WebBook.[1] Analysis reveals several key features that confirm its structure.

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group Assignment |

| 2960-2870 | Medium | C-H Stretch | Butyl group (CH₃, CH₂) |

| ~ 1775 | Strong | C=O Stretch | Ester carbonyl |

| 1350-1100 | Very Strong | C-F Stretch | Heptafluorobutyl group (CF₃, CF₂) |

| ~ 1150 | Strong | C-O Stretch | Ester linkage |

-

Authoritative Grounding: The C=O stretching frequency at ~1775 cm⁻¹ is significantly higher than that of a typical alkyl ester (~1740 cm⁻¹).[13] This is a direct consequence of the inductive electron-withdrawing effect of the α-fluorine atoms, which strengthens and shortens the carbonyl double bond. The region from 1350-1100 cm⁻¹ is dominated by multiple, intense C-F stretching bands, which are characteristic and confirmatory for highly fluorinated compounds.[14]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation pattern. When the molecule is bombarded with high-energy electrons, it forms a molecular ion (M⁺˙) that subsequently breaks apart into smaller, characteristic fragment ions.

Experimental Protocol: EI-MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatography (GC) inlet.

-

Ionization: Bombard the vaporized sample with a 70 eV electron beam to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate a mass spectrum, which plots relative ion abundance against m/z.

Interpretation of the Mass Spectrum

The mass spectrum for this compound is available from the NIST database.[15] The fragmentation is dictated by the stability of the resulting ions and neutral losses.

Molecular Weight: 270.14 g/mol [15]

Table 5: Major Fragment Ions in the EI Mass Spectrum

| m/z | Proposed Fragment Ion | Formula | Notes |

| 213 | [M - C₄H₉]⁺ | [C₄F₇O₂]⁺ | Loss of the butyl radical. |

| 195 | [M - C₄H₉O]⁺ | [C₄F₇O]⁺ | Loss of the butoxy radical. |

| 169 | [C₃F₇]⁺ | [C₃F₇]⁺ | Perfluoropropyl cation, a very stable and characteristic fragment.[16] |

| 57 | [C₄H₉]⁺ | [C₄H₉]⁺ | Butyl cation. |

| 56 | [C₄H₈]⁺˙ | [C₄H₈]⁺˙ | Result of McLafferty rearrangement (loss of butene).[17][18] |

| 41 | [C₃H₅]⁺ | [C₃H₅]⁺ | Allyl cation, from fragmentation of the butyl group. |

-

Expertise & Causality: The fragmentation is dominated by cleavage of the bonds alpha to the carbonyl group. The loss of the butyl radical (C₄H₉•) to form the heptafluorobutyryl cation at m/z 213 is a prominent pathway. Further loss of CO yields the highly stable perfluoropropyl cation [C₃F₇]⁺ at m/z 169. Another key fragmentation for esters containing a gamma-hydrogen on the alkyl chain is the McLafferty rearrangement, which leads to the loss of a neutral alkene (butene, 56 Da) and the formation of a radical cation at m/z 214 (heptafluorobutanoic acid enol form), which is not always observed but the fragment at m/z 56 is.[17]

Caption: Major fragmentation pathways for Butyl heptafluorobutanoate.

Conclusion: A Unified Spectroscopic Portrait

The collective spectroscopic data provides an unambiguous and self-consistent identification of this compound. ¹H NMR confirms the structure of the butyl group, ¹³C NMR maps the entire carbon skeleton, and ¹⁹F NMR provides a detailed fingerprint of the fluorinated chain. Infrared spectroscopy validates the presence of the key ester functional group and the extensive C-F bonding. Finally, mass spectrometry confirms the molecular weight and reveals a fragmentation pattern perfectly consistent with the proposed structure. This multi-faceted approach ensures the highest level of confidence in the compound's identity and purity, a critical requirement for any scientific endeavor.

References

-

PubChem. (n.d.). Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, ethyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

Orlandi, M., et al. (n.d.). Synthesis and 19F NMR parameters of a perfluoro-tert-butoxy tagged L-DOPA analogue. CNR-IRIS. Retrieved from [Link]

-

Yoon, T. P., et al. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Royal Society of Chemistry. Retrieved from [Link]

-

NIST. (n.d.). 2-(2,2,3,3,4,4,4-Heptafluorobutanoyl)oxyethyl 2,2,3,3,4,4,4-heptafluorobutanoate. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 2,2,3,3,4,4,4-Heptafluoro-butanol. NIST Chemistry WebBook. Retrieved from [Link]

-

Orlandi, M., et al. (2019). Synthesis and 19F NMR parameters of a perfluoro-tert-butoxy tagged L-DOPA analogue. ResearchGate. Retrieved from [Link]

-

Chursanov, M., et al. (2022). 2,2,3,3,4,4,4-Heptafluorobutyl Acetate: Transesterification Reaction of 2,2,3,3,4,4,4-Heptafluoro-1-Butanol and Isopropyl Acetate—Side-Product Composition. MDPI. Retrieved from [Link]

-

NIST. (n.d.). 2,2,3,3,4,4,5-heptafluorotetrahydro-5-(nonafluorobutyl)furan. NIST Chemistry WebBook. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Fluorine NMR. Retrieved from [Link]

-

NIST. (n.d.). Welcome to the NIST WebBook. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methyl-3-buten-2-ol, heptafluorobutyrate. Retrieved from [Link]

-

Chursanov, M., et al. (2022). 2,2,3,3,4,4,4-Heptafluorobutyl Acetate: Transesterification Reaction of 2,2,3,3,4,4,4-Heptafluoro-1-Butanol and Isopropyl Acetate—Side-Product Composition. ResearchGate. Retrieved from [Link]

-

NIST. (n.d.). Butanoic acid, heptafluoro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0039620) - Butyl butyrate. Retrieved from [Link]

-

Chursanov, M., et al. (2023). 2, 2, 3, 3, 4, 4, 4-Heptafluoro-1-Butanol and 2, 2, 3, 3, 4, 4, 4-Heptafluorobutyl Acetate: Physicochemical, Thermophysical, and Spectral Data. ResearchGate. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). Butyric acid, heptafluoro-, butyl ester - IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Butyric acid, heptafluoro-, butyl ester - Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Walwil, A. M. (2018). Analysis of Butyl Butyrate Mass Spectrum. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Walwil, A. M. (2018). Analysis of Butyl Butyrate Mass Spectrum. Canadian Center of Science and Education. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Sturgell, J. (2017). Organic Chemistry - Spectroscopy - Butyl Acetate. YouTube. Retrieved from [Link]

Sources

- 1. Butyric acid, heptafluoro-, butyl ester [webbook.nist.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0039620) [hmdb.ca]

- 5. youtube.com [youtube.com]

- 6. Butyl 2,4-dichlorophenoxyacetate(94-80-4) 1H NMR spectrum [chemicalbook.com]

- 7. Butyl butyrate(109-21-7) 1H NMR spectrum [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. iris.cnr.it [iris.cnr.it]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 15. Butyric acid, heptafluoro-, butyl ester [webbook.nist.gov]

- 16. Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, ethyl ester | C6H5F7O2 | CID 9644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ccsenet.org [ccsenet.org]

A Technical Guide to the Solubility of Butyl 2,2,3,3,4,4,4-heptafluorobutanoate in Common Laboratory Solvents

Introduction

Butyl 2,2,3,3,4,4,4-heptafluorobutanoate is a fluorinated ester with the chemical formula C8H9F7O2 and a molecular weight of 270.14 g/mol .[1] Its structure, characterized by a highly fluorinated acyl group and a butyl ester, imparts unique physicochemical properties that significantly influence its behavior in various solvent systems. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering valuable insights for researchers, scientists, and professionals in drug development and materials science. Understanding the solubility of this compound is critical for its effective handling, formulation, and application in diverse experimental and industrial settings.

Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[2][3] The overall process of dissolution is driven by thermodynamic principles, specifically the change in Gibbs free energy (ΔG), which is a function of both enthalpy (ΔH) and entropy (ΔS) changes.[4][5]

For this compound, its solubility profile is dictated by the interplay of several factors:

-

Fluorine Content: The presence of a heptafluorobutyl group creates a highly non-polar and "fluorous" character. Perfluorinated and highly fluorinated organic molecules are known to be both hydrophobic and lipophobic, meaning they have low affinity for both water and traditional non-polar organic solvents.[6]

-

Ester Group: The ester functional group (-COO-) introduces a degree of polarity to the molecule, allowing for potential dipole-dipole interactions.

-

Butyl Chain: The n-butyl group is a non-polar hydrocarbon chain that contributes to van der Waals interactions.

The balance between the polar ester group and the non-polar, fluorous, and hydrocarbon portions of the molecule will ultimately determine its solubility in a given solvent.

Expected Solubility Profile

Based on its molecular structure, the solubility of this compound in common laboratory solvents can be predicted as follows:

| Solvent Class | Common Examples | Expected Solubility | Rationale |

| Polar Protic Solvents | Water, Methanol, Ethanol | Low | The large, non-polar fluorinated and hydrocarbon portions of the molecule are expected to dominate over the small polar ester group, leading to poor miscibility with highly polar, hydrogen-bonding solvents like water. |

| Polar Aprotic Solvents | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Moderate | These solvents have significant dipole moments and can engage in dipole-dipole interactions with the ester group of this compound. The absence of strong hydrogen bonding networks compared to protic solvents may improve miscibility. |

| Non-Polar Solvents | Hexane, Toluene, Diethyl Ether | Moderate to High | The non-polar butyl chain and the relatively non-polar character of the fluorinated chain suggest better compatibility with non-polar solvents that primarily interact through van der Waals forces. |

| Fluorinated Solvents | Hexafluoroisopropanol (HFIP), Trifluoroethanol (TFE) | High | Fluorinated solvents are known to effectively dissolve fluorinated compounds due to favorable "fluorous-fluorous" interactions.[7][8] |

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of readily available quantitative solubility data for this compound, an experimental approach is necessary. The following protocol outlines a robust method for determining its solubility in a range of laboratory solvents.

I. Materials and Equipment

-

This compound (solute)

-

Selected laboratory solvents (e.g., water, ethanol, acetone, hexane, THF, DMSO)

-

Analytical balance

-

Vials or test tubes with screw caps

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (0.22 µm)

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

II. Qualitative Solubility Assessment

This initial step provides a rapid estimation of solubility.

-

Preparation: Add approximately 1-2 mg of this compound to a small vial.

-

Solvent Addition: Add the chosen solvent dropwise (e.g., 100 µL at a time) while vortexing.[9]

-

Observation: Visually inspect the solution for complete dissolution. Record the approximate volume of solvent required.

-

Classification: Classify the solubility as freely soluble, soluble, sparingly soluble, or insoluble based on the volume of solvent needed.

III. Quantitative Solubility Determination (Equilibrium Method)

This method determines the thermodynamic equilibrium solubility.[10][11]

-

Sample Preparation: Prepare supersaturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate sealed vials.

-

Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solute.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a suitable analytical technique such as UV-Vis spectrophotometry or HPLC.[12][13] A calibration curve prepared with known concentrations of the compound in the same solvent will be required for accurate quantification.

-

Calculation: The solubility is then calculated and expressed in units such as g/100 mL or mol/L.

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of this compound.

Safety Considerations

While specific hazard information for this compound is limited, it is prudent to handle it with care in a well-ventilated fume hood.[14] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][16] Refer to the Safety Data Sheet (SDS) for the most current safety and handling information.[14]

Conclusion

References

- Spectroscopic Techniques - Solubility of Things. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

-

How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Retrieved from [Link]

-

Solubility - Concept. (2020, March 26). JoVE. Retrieved from [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review. Retrieved from [Link]

-

Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. (2015, June 8). Scirp.org. Retrieved from [Link]

-

Solubility. (n.d.). Retrieved from [Link]

-

Solubility. (n.d.). In Wikipedia. Retrieved from [Link]

-

Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (n.d.). Analytical Chemistry - ACS Publications. Retrieved from [Link]

-

Biochemistry, Dissolution and Solubility. (n.d.). StatPearls - NCBI Bookshelf - NIH. Retrieved from [Link]

- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24).

- Experiment 2 # Solubility 13. (n.d.). Bellevue College.

-

This compound. (n.d.). PubChem. Retrieved from [Link]

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15).

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Retrieved from [Link]

-

fluorinated ester co-solvents: Topics by Science.gov. (n.d.). Retrieved from [Link]

-

Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, butyl ester. (n.d.). Pharos. Retrieved from [Link]

-

2, 2, 3, 3, 4, 4, 4-Heptafluoro-1-Butanol and 2, 2, 3, 3, 4, 4, 4-Heptafluorobutyl Acetate: Physicochemical, Thermophysical, and Spectral Data. (2025, November 8). ResearchGate. Retrieved from [Link]

-

Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. (n.d.). PubMed. Retrieved from [Link]

- US20050090408A1 - Solubility of perfluorinated polyethers in fluorinated solvents. (n.d.). Google Patents.

-

Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, ethyl ester. (n.d.). PubChem. Retrieved from [Link]

-

Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. (2025, October 30). ResearchGate. Retrieved from [Link]

-

Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. (n.d.). Universidad de Alicante. Retrieved from [Link]

-

Solvents and Polarity. (n.d.). Department of Chemistry : University of Rochester. Retrieved from [Link]

-

Properties of Common Organic Solvents. (2022, September 8). Retrieved from [Link]

-

Common Organic Solvents: Table of Properties1,2,3. (n.d.). Retrieved from [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020, August 9). Retrieved from [Link]

Sources

- 1. N-BUTYL HEPTAFLUOROBUTYRATE CAS#: 1559-07-5 [amp.chemicalbook.com]

- 2. chem.ws [chem.ws]

- 3. 溶剂混溶性表 [sigmaaldrich.com]

- 4. Video: Solubility - Concept [jove.com]

- 5. Solubility - Wikipedia [en.wikipedia.org]

- 6. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fluorinated ester co-solvents: Topics by Science.gov [science.gov]

- 8. rua.ua.es [rua.ua.es]

- 9. researchgate.net [researchgate.net]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. pharmatutor.org [pharmatutor.org]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

Unlocking New Research Frontiers: A Technical Guide to the Applications of Fluorinated Butanoates

Introduction: The Strategic Advantage of Fluorination in Butanoate Scaffolds

In the landscape of chemical research and development, the strategic incorporation of fluorine into organic molecules has emerged as a powerful tool for modulating physicochemical and biological properties. This guide provides an in-depth technical exploration of fluorinated butanoates, a class of compounds gaining significant traction across diverse scientific disciplines. By replacing hydrogen atoms with fluorine, researchers can fine-tune properties such as acidity, lipophilicity, metabolic stability, and binding affinity with minimal steric perturbation. This targeted modification opens up a wealth of research applications, from the development of novel therapeutics and advanced materials to the creation of sophisticated metabolic probes. This whitepaper will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also actionable, field-proven insights and experimental protocols to harness the full potential of fluorinated butanoates.

I. Physicochemical Impact of Fluorination on the Butanoate Core

The introduction of fluorine atoms onto a butanoate backbone induces profound changes in its electronic and physical properties. Understanding these shifts is fundamental to designing and applying these molecules effectively.

A. Modulation of Acidity (pKa)

Fluorination, particularly at the α- and β-positions relative to the carboxyl group, significantly increases the acidity (lowers the pKa) of butanoic acid and its ester derivatives. This is due to the strong electron-withdrawing inductive effect of the fluorine atoms, which stabilizes the resulting carboxylate anion. This enhanced acidity is a critical factor in various applications, including the design of enzyme inhibitors where the charge state of the molecule influences its binding affinity.

| Compound | Degree of Fluorination | Experimental pKa |

| Butyric Acid | Non-fluorinated | ~4.82 |

| Monofluoroacetic Acid (MFA) | α-fluoro | 2.58 ± 0.03[1] |

| Difluoroacetic Acid (DFA) | α,α-difluoro | 1.22 ± 0.03[1] |

| Trifluoroacetic Acid (TFA) | α,α,α-trifluoro | 0.03 ± 0.08[1] |

Note: Data for fluoroacetic acids are presented to illustrate the trend. Similar effects are observed in fluorinated butanoates.

Experimental Protocol: pKa Determination by ¹⁹F NMR Spectroscopy

A reliable method for determining the pKa of fluorinated compounds involves monitoring the change in the ¹⁹F NMR chemical shift as a function of pH.[1][2][3]

Materials:

-

Fluorinated butanoic acid of interest

-

Deionized water

-

Methanol (for solubility, if needed, typically ~1% v/v)[1]

-

Standardized HCl and NaOH solutions for pH adjustment

-

pH meter

-

NMR spectrometer with a fluorine probe

Procedure:

-

Prepare a stock solution of the fluorinated butanoic acid at a known concentration (e.g., 1.0 mM) in 1% (v/v) methanol/water.[1]

-

Divide the stock solution into several NMR tubes.

-

Adjust the pH of each sample to a different value across a range that brackets the expected pKa (e.g., from pH 0 to 6 for a highly acidic compound).

-

Record the ¹⁹F NMR spectrum for each sample at a constant temperature (e.g., 300 K).[1]

-

Measure the chemical shift (δ) of a fluorine signal close to the carboxylic acid group.

-

Plot the observed chemical shift (δ_obs) against the measured pH.

-

Fit the data to the Henderson-Hasselbalch equation (or a suitable sigmoidal fit) to determine the pKa, which corresponds to the pH at the inflection point of the curve.

Caption: Workflow for pKa determination of fluorinated butanoates using ¹⁹F NMR.

B. Impact on Lipophilicity (LogP)

The effect of fluorination on lipophilicity (logP, the octanol-water partition coefficient) is complex and context-dependent.[4][5] While the high hydrophobicity of perfluorinated chains is well-known, strategic, partial fluorination can either increase or decrease logP.[4][6] This is due to a balance between the increased hydrophobic surface area and the introduction of strong C-F dipoles that can alter intermolecular interactions.[4] This tunability is invaluable in drug discovery for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

II. Applications in Medicinal Chemistry and Drug Development

Fluorinated butanoates serve as versatile building blocks and active pharmacophores, most notably in the field of oncology.

A. Histone Deacetylase (HDAC) Inhibitors

Butyrate itself is a known short-chain fatty acid that inhibits histone deacetylases (HDACs), enzymes that play a crucial role in epigenetic regulation.[7][8] Overexpression of certain HDACs is linked to various cancers. Fluorination of the butanoate moiety can enhance the potency and selectivity of HDAC inhibitors. For instance, fluorinated analogues of the FDA-approved drug Vorinostat (Zolinza) have shown greater in vitro potency against HDAC1 than the parent drug.[9]

The rationale behind this enhancement lies in the altered physicochemical properties. The increased acidity of the fluorinated hydroxamic acid (a common zinc-binding group in HDAC inhibitors) can lead to stronger chelation of the zinc ion in the enzyme's active site. Furthermore, the fluorinated tail can engage in unique interactions within the hydrophobic channel of the active site.

Caption: Model of a fluorinated butanoate-based HDAC inhibitor interacting with the enzyme.

Experimental Protocol: Synthesis of a Fluorinated Vorinostat Analogue

This protocol is adapted from the synthesis of BITE-modified Vorinostat analogues.[9][10] It outlines the general steps for installing a fluorinated aliphatic chain onto a common precursor to yield the final hydroxamic acid.

Materials:

-

Common precursor (e.g., an aminophenyl derivative with a protected hydroxamic acid)

-

Fluorinated alkylating agent (e.g., a fluorinated bromoalkane)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Boron trichloride (BCl₃) in DCM (1 M solution)

-

Tetrahydrofuran (THF)

-

Standard glassware for organic synthesis

Procedure:

-

Alkylation:

-

Dissolve the common precursor (1 equivalent) in DMF.

-

Add K₂CO₃ (e.g., 2-3 equivalents) and the fluorinated alkylating agent (1.1 equivalents).

-

Stir the reaction mixture at room temperature or gentle heat (e.g., 70 °C) until completion (monitor by TLC or LC-MS).[9]

-

Perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purify the resulting ester intermediate by column chromatography.

-

-

Deprotection (Hydroxamic Acid Formation):

-

Dissolve the purified ester intermediate in THF and cool to 0 °C.

-

Slowly add a 1 M solution of BCl₃ in DCM (e.g., 3-4 equivalents).[9]

-

Allow the reaction to warm to room temperature and stir until the reaction is complete.

-

Carefully quench the reaction with methanol and water.

-

Extract the final product and purify by recrystallization or chromatography to yield the fluorinated hydroxamic acid.[9]

-

HDAC Activity Assay

The inhibitory activity of the synthesized compounds can be evaluated using commercially available fluorogenic HDAC activity assay kits.[11]

Principle: The assay utilizes a substrate that is deacetylated by HDACs, which can then be cleaved by a developer enzyme to release a fluorophore. The fluorescence intensity is directly proportional to the HDAC activity.

Procedure:

-

In a 96-well plate, add the HDAC enzyme, the fluorogenic substrate, and varying concentrations of the fluorinated butanoate inhibitor.

-

Include a positive control (enzyme and substrate, no inhibitor) and a negative control (no enzyme).

-

Incubate the plate at 37 °C for a specified time (e.g., 30-60 minutes).

-

Add the developer solution to each well and incubate for an additional period (e.g., 15-30 minutes) to allow for fluorophore generation.

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

III. Applications in Materials Science

The unique properties imparted by fluorine make fluorinated butanoates and their polymeric derivatives highly valuable in the development of advanced materials, particularly for surface modification.

A. Hydrophobic and Oleophobic Coatings

Polymers derived from fluorinated acrylate monomers, which can be synthesized from fluorinated butanoate precursors, exhibit extremely low surface energy.[12][13] This property translates to surfaces that are both hydrophobic (water-repellent) and oleophobic (oil-repellent). Such coatings are in high demand for applications ranging from self-cleaning surfaces and anti-fouling coatings to protective layers for electronics and textiles.[14][15][16]

The mechanism relies on the tendency of the low-energy perfluoroalkyl side chains to orient themselves at the polymer-air interface, creating a dense, non-polar surface that minimizes interactions with liquids.

Experimental Protocol: Preparation of a Hydrophobic Coating via Radical Polymerization

This protocol outlines a general procedure for synthesizing a poly(fluoroacrylate) and applying it as a coating.[14][17]

Materials:

-

Fluorinated acrylate monomer (derived from a fluorinated butanol/butanoate)

-

Co-monomer (e.g., methyl methacrylate)

-

Radical initiator (e.g., 2,2'-azobis-isobutyronitrile, AIBN)[14]

-

Solvent (e.g., methyl isobutyl ketone, MIBK)[14]

-

Substrate for coating (e.g., glass slide, metal panel)

Procedure:

-

Polymer Synthesis:

-

In a reaction flask, dissolve the fluorinated acrylate monomer, co-monomer, and AIBN in MIBK.[14]

-

De-gas the solution with an inert gas (e.g., nitrogen or argon).

-

Heat the solution to initiate polymerization (e.g., 80 °C) and stir for several hours until a viscous solution is formed.[14]

-

Cool the polymer solution to room temperature. Adjust viscosity with additional solvent if necessary.

-

-

Coating Application:

-

Characterization:

-

Measure the water and oil contact angles on the coated surface using a goniometer to quantify the hydrophobicity and oleophobicity. A contact angle greater than 150° is typically considered superhydrophobic.[17]

-

Sources

- 1. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. air.unimi.it [air.unimi.it]

- 5. Fluorinated Analogues of the Histone Deacetylase Inhibitor Vorinostat (Zolinza): Validation of a Chiral Hybrid Bioisostere, BITE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. agilent.com [agilent.com]

- 9. data.epo.org [data.epo.org]

- 10. thierry-corp.com [thierry-corp.com]

- 11. US7485343B1 - Preparation of hydrophobic coatings - Google Patents [patents.google.com]

- 12. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Labeling strategies with F-18 for positron emission tomography imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Digital resource [dam-oclc.bac-lac.gc.ca]

- 17. researchgate.net [researchgate.net]

The Versatile Role of Butyl 2,2,3,3,4,4,4-heptafluorobutanoate in Modern Chemistry: A Technical Guide

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into organic molecules is a cornerstone of modern chemical synthesis and medicinal chemistry. The unique physicochemical properties conferred by fluorine can dramatically enhance a molecule's metabolic stability, binding affinity, and bioavailability. Among the diverse portfolio of fluorinated building blocks, Butyl 2,2,3,3,4,4,4-heptafluorobutanoate has emerged as a compound of significant interest. This technical guide provides an in-depth exploration of its synthesis, properties, and multifaceted applications, offering field-proven insights for its effective utilization in research and development.

Unveiling this compound: Structure and Key Properties

This compound, with the chemical formula C₈H₉F₇O₂, is an ester characterized by a butyl group linked to a heptafluorobutyryl moiety.[1][2] This structure, featuring a highly fluorinated acyl chain, is central to its utility. The electron-withdrawing nature of the seven fluorine atoms significantly influences the reactivity of the carbonyl group and imparts unique properties to the molecule as a whole.

A comprehensive understanding of its physicochemical properties is paramount for its application. Key data is summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 270.14 g/mol | [1] |

| Boiling Point | 182-183 °C | PubChem |

| Density | 1.296 g/cm³ | PubChem |

| Refractive Index | 1.325 | PubChem |

| Flash Point | 131-133 °C | PubChem |

New physicochemical data for 2,2,3,3,4,4,4-heptafluorobutyl acetate (a closely related compound) and its precursor, 2,2,3,3,4,4,4-heptafluoro-1-butanol, have been recently presented, including dependencies of saturated vapor pressure, refractive index, and viscosity on temperature, which can be valuable for process design and optimization.[3]

Synthesis of this compound: A Methodological Overview

The synthesis of this compound is primarily achieved through well-established esterification and transesterification reactions. The choice of method often depends on the availability of starting materials, desired purity, and scale of the reaction.

Fischer Esterification: A Direct Approach

The conventional and direct route involves the Fischer esterification of butanol with heptafluorobutyric acid, typically in the presence of a strong acid catalyst such as sulfuric acid.[4] The reaction is reversible, and to drive the equilibrium towards the product, it is common to use an excess of one of the reactants or to remove the water formed during the reaction.

reagents [label="Butanol + Heptafluorobutyric Acid"]; catalyst [label="H₂SO₄ (catalyst)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="this compound + Water"];

reagents -> catalyst [label="Reaction", dir=none]; catalyst -> product; }

Caption: Fischer Esterification of Butanol.Transesterification: An Alternative Pathway

Transesterification offers an alternative synthetic route, for instance, through the reaction of 2,2,3,3,4,4,4-heptafluoro-1-butanol with a butyl ester like butyl acetate under acidic conditions.[5][6] This method can be advantageous in situations where the fluorinated alcohol is more readily available or cost-effective than the corresponding carboxylic acid. Reactive distillation is a particularly effective technique for this process, as it combines reaction and separation in a single unit, driving the equilibrium towards the product by continuously removing the more volatile alcohol byproduct.[4]

Experimental Protocol: Synthesis via Reactive Distillation

This protocol outlines the synthesis of a related compound, 2,2,3,3,4,4,4-heptafluorobutyl acetate, via batch reactive distillation, which can be adapted for this compound.[4]

-

Apparatus Setup: A batch reactive distillation column packed with a suitable material (e.g., Fenske helices) is assembled. The reactive section is located at the bottom of the column. Temperature is monitored at the top and bottom of the column.

-

Reagents: Charge the still with 2,2,3,3,4,4,4-heptafluoro-1-butanol, an excess of the acetate ester (e.g., isopropyl acetate), and a solid acid catalyst (e.g., Amberlyst 35 WET).[4][5]

-

Reaction Conditions: The reaction is carried out at atmospheric pressure with heating. The temperature will vary depending on the specific reactants but typically ranges from 95 to 105 °C.[5]

-

Distillation and Separation: The more volatile alcohol byproduct (isopropanol in the example) is continuously removed as the distillate. If a heterogeneous azeotrope is formed, the aqueous phase can be separated, and the organic phase returned to the column as reflux.

-

Monitoring and Completion: The reaction progress is monitored by analyzing the composition of the bottom product and the distillate using techniques like NMR or GC-MS.[4][5] The reaction is considered complete when the starting fluorinated alcohol is consumed.

-

Purification: The final product is purified by fractional distillation to remove any remaining starting materials, byproducts, and the catalyst.

Applications in Organic Synthesis and Drug Development

The true value of this compound lies in its application as a versatile building block and reagent in organic synthesis, with significant implications for drug discovery and development. The presence of the heptafluorobutyryl group can introduce desirable properties into target molecules.

A Potent Acylating Agent

The electron-withdrawing heptafluorobutyl group renders the carbonyl carbon of this compound highly electrophilic. This makes it an effective acylating agent for introducing the heptafluorobutyryl moiety onto various nucleophiles, such as amines and alcohols. This acylation can be a crucial step in the synthesis of active pharmaceutical ingredients (APIs).[7][8]

reactants [label="this compound + Nucleophile (e.g., R-NH₂ or R-OH)"]; products [label="Heptafluorobutyrylated Product + Butanol"];

reactants -> products [label="Nucleophilic Acyl Substitution"]; }

Caption: Acylation using Butyl heptafluorobutanoate.Experimental Protocol: General N-Acylation

This protocol provides a general procedure for the N-acylation of an amine, which can be adapted for using this compound or a related acylating agent.[7]

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the amine substrate (1.0 equivalent) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a suitable base, such as triethylamine or pyridine (1.1-1.5 equivalents), to the solution and stir for 10-15 minutes at room temperature.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Acylating Agent Addition: Slowly add a solution of this compound (1.0-1.2 equivalents) in the same anhydrous solvent to the cooled reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated product.

Introduction of Fluorine for Enhanced Drug Properties

The incorporation of fluorine or fluorinated moieties into drug candidates is a widely employed strategy to enhance their pharmacological profiles.[9][10][11][12] The heptafluorobutyryl group, introduced via this compound, can:

-

Increase Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic cleavage by cytochrome P450 enzymes, thus prolonging the drug's half-life.[11]

-

Enhance Lipophilicity: The fluorinated chain can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.

-

Modulate pKa: The electron-withdrawing nature of the fluorine atoms can alter the acidity or basicity of nearby functional groups, which can be crucial for drug-receptor interactions.

-

Improve Binding Affinity: The unique electronic properties of fluorine can lead to favorable interactions with biological targets, thereby increasing the potency of the drug.[11]

Role as a Protecting Group

In multi-step organic synthesis, protecting groups are often necessary to mask reactive functional groups while other parts of the molecule are being modified.[13][14][15] The heptafluorobutyryl group can serve as a protecting group for alcohols and amines. Its stability under certain conditions and selective removal under others make it a valuable tool in complex synthetic pathways.

Analytical Applications: A Key Derivatizing Agent

Beyond its role in synthesis, this compound and related compounds are instrumental in analytical chemistry, particularly in gas chromatography (GC).

Derivatization for Enhanced GC Analysis

Many polar and non-volatile compounds, such as alcohols, amines, and carboxylic acids, are not directly amenable to GC analysis. Derivatization is the process of chemically modifying these compounds to increase their volatility and thermal stability. The heptafluorobutyryl group is an excellent derivatizing moiety for several reasons:

-

Increased Volatility: The fluorinated group masks polar functional groups, reducing intermolecular hydrogen bonding and thereby increasing the volatility of the analyte.

-

Enhanced Detectability: The presence of multiple fluorine atoms makes the derivatives highly responsive to electron capture detectors (ECD), allowing for trace-level analysis.[16]

-

Improved Chromatography: Derivatization often leads to sharper, more symmetrical peaks, improving resolution and quantification.

Pentafluorobenzoic anhydride is another example of a derivatizing agent used for alcohols and hydroxy fatty acid methyl esters for detection by electron capture in gas chromatography.[16]

Analyte [label="Polar Analyte (e.g., R-OH, R-NH₂)"]; Reagent [label="this compound"]; Derivative [label="Volatile, ECD-active Heptafluorobutyryl Derivative"]; GC_Analysis [label="GC-ECD Analysis"];

Analyte -> Reagent [label="Derivatization Reaction"]; Reagent -> Derivative [style=invis]; Derivative -> GC_Analysis [label="Injection"]; }

Caption: Derivatization workflow for GC analysis.Use as a Tracer in Environmental and Biological Studies

The high sensitivity of detection for fluorinated compounds makes them suitable as tracers in various studies. While pentafluorobenzoic acid is a commonly used conservative tracer in hydrological studies, the principle of using highly fluorinated, detectable molecules can be extended to other contexts.[17] this compound, with its distinct mass spectrum and GC retention time, has the potential to be used as an internal standard or tracer in complex matrices.

Future Perspectives and Conclusion